molecular formula C7H12O2 B3104661 Methyl 3-methylcyclobutanecarboxylate CAS No. 14924-54-0

Methyl 3-methylcyclobutanecarboxylate

Cat. No.: B3104661
CAS No.: 14924-54-0
M. Wt: 128.17
InChI Key: WZVDQPYGHWVMGO-UHFFFAOYSA-N
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Description

Methyl 3-methylcyclobutanecarboxylate is a cyclobutane-derived ester featuring a methyl substituent at the 3-position of the cyclobutane ring and a methoxycarbonyl group. Cyclobutane rings are known for their inherent ring strain due to bond angles deviating from the ideal tetrahedral geometry, which influences their chemical reactivity and physical properties. This article synthesizes data from these analogs to infer properties of the target compound and compares it with similar derivatives.

Properties

IUPAC Name

methyl 3-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-6(4-5)7(8)9-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVDQPYGHWVMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738120
Record name Methyl 3-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14924-54-0
Record name Methyl 3-methylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylcyclobutanecarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 3-methylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylcyclobutanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various reagents depending on the desired substitution

Major Products Formed

    Hydrolysis: 3-methylcyclobutanecarboxylic acid and methanol

    Reduction: 1,3-dimethylcyclobutanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-methylcyclobutanecarboxylate involves its interaction with various molecular targets and pathways. Due to the presence of the ester and cyclobutane ring, it can participate in a range of chemical reactions that modify its structure and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular and physical properties of cyclobutanecarboxylate derivatives:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Physical Properties Applications/Reactivity Insights References
Methyl 3-chlorocyclobutanecarboxylate C₆H₉ClO₂ Chloro (3-position) 148.59 Purity: 95%; CAS 15963-46-9 High reactivity due to electrophilic Cl
Methyl 3-(benzyloxy)cyclobutanecarboxylate C₁₃H₁₆O₃ Benzyloxy (3-position) 220.26 Multiple MDL numbers (e.g., MFCD00513559) Bulky group for steric hindrance in synthesis
Methyl 3-oxocyclobutanecarboxylate C₆H₈O₃ Oxo (3-position) 128.13 CAS 695-95-4; reactive ketone moiety Prone to nucleophilic addition reactions
Methyl 3-methylenecyclobutanecarboxylate C₇H₁₀O₂ Methylene (3-position) 126.15 Density: 1.01 g/cm³; BP: 56–59°C (20 Torr) Research applications (e.g., polymer precursors)
Methyl cis-3-hydroxycyclobutanecarboxylate C₆H₁₀O₃ Hydroxy (3-position) 130.14 Stereospecific (cis-configuration) Hydrogen bonding impacts solubility
Methyl 3-aminocyclobutanecarboxylate hydrochloride C₆H₁₀ClNO₂ Amino (3-position) 163.61 Hazard: H302 (oral toxicity) Pharmaceutical intermediate

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., Cl, Oxo) :
    Chloro and oxo substituents increase ring strain and reactivity. Methyl 3-chlorocyclobutanecarboxylate may undergo nucleophilic substitution (Cl replacement) or participate in cycloaddition reactions . The oxo derivative’s ketone group is reactive toward Grignard reagents or hydride reductions .
  • Methylene Group: Methyl 3-methylenecyclobutanecarboxylate’s double bond (C=C) enhances rigidity and may serve as a monomer in polymerization reactions .
  • Hydroxy and Amino Groups: Hydroxy derivatives exhibit hydrogen bonding, improving solubility in polar solvents . Amino-substituted analogs, however, pose toxicity risks (e.g., H302 hazard) but are valuable in drug synthesis .

Physical Property Trends

  • Volatility : Methyl 3-methylenecyclobutanecarboxylate’s lower boiling point (56–59°C at 20 Torr) suggests higher volatility compared to bulkier derivatives like the benzyloxy analog .
  • Density : Methylene and chloro derivatives share similar densities (~1.01 g/cm³), reflecting comparable molecular packing .

Biological Activity

Methyl 3-methylcyclobutanecarboxylate (CAS Number: 14924-54-0) is an organic compound that belongs to the ester class and features a cyclobutane ring. Its molecular formula is C7H12O2C_7H_{12}O_2. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various organic reactions, including hydrolysis, reduction, and substitution reactions. The compound is primarily utilized as a building block in organic chemistry for creating more complex molecules and is studied for its potential interactions with biological systems.

The biological activity of this compound is believed to involve interactions with various molecular targets. The presence of the ester group allows it to participate in hydrolysis reactions, potentially leading to the formation of biologically active metabolites. The specific pathways and targets depend on the context of its application, including potential therapeutic uses.

Anticancer Potential

Recent studies have investigated the cytotoxic effects of compounds similar to this compound against leukemia cells. Computational tools were employed to analyze molecular interactions with specific proteins associated with cancer progression. The findings suggest that compounds with structural similarities may exhibit significant cytotoxicity through stable interactions with target proteins .

Insect Repellent Properties

This compound has also been evaluated for its insect repellent properties. In comparative studies, it was found to possess notable repellency against certain insect species, suggesting potential applications in pest control formulations .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityCytotoxic effects against leukemia cells
Insect RepellencyEffective repellent against specific insect species
Organic Synthesis UseBuilding block for complex organic compounds

Case Studies

  • Cytotoxicity Against Leukemia : A study utilized computational methods to assess the cytotoxic potential of this compound-related compounds. The results indicated strong binding affinities with leukemia-associated proteins, suggesting a promising avenue for anticancer drug development .
  • Insect Repellent Efficacy : In a comparative analysis of various compounds, this compound demonstrated significant long-term repellency percentages, indicating its effectiveness as a natural insect repellent agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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